4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine
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Overview
Description
4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine is a complex organic compound characterized by its unique chemical structure. This compound features a morpholine ring, a methoxy group, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the core phenylsulfonyl structure. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group.
Morpholine Ring Formation: The morpholine ring is introduced through cyclization reactions, often involving amine precursors and suitable cyclizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and sulfonyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including acidic, basic, and neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylsulfonylmorpholine: Lacks the methyl(methylsulfonyl)amino group, resulting in different chemical properties and reactivity.
3-Methoxyphenylsulfonylmorpholine: Similar structure but with the methoxy group in a different position, affecting its chemical behavior.
4-Methoxy-3-methylphenylsulfonylmorpholine: Contains a methyl group instead of the methyl(methylsulfonyl)amino group, leading to variations in reactivity and applications.
Uniqueness
4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6S2/c1-14(22(3,16)17)12-10-11(4-5-13(12)20-2)23(18,19)15-6-8-21-9-7-15/h4-5,10H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTRYQJYBNTCKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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